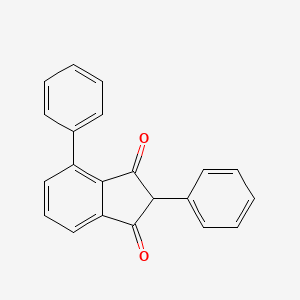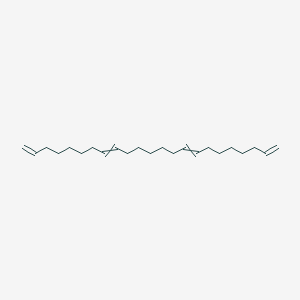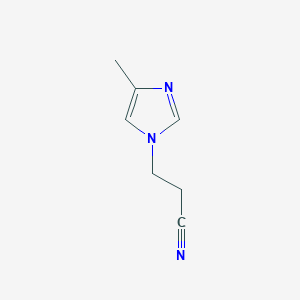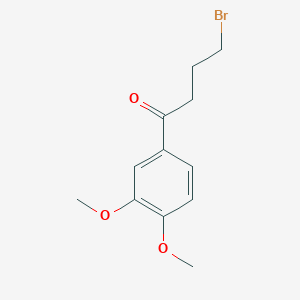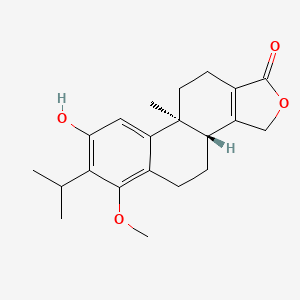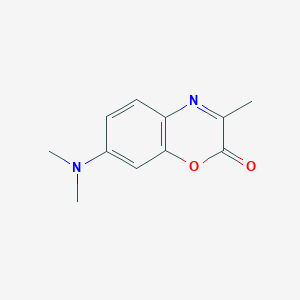![molecular formula C15H14N2O2 B14341931 Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- CAS No. 104825-43-6](/img/structure/B14341931.png)
Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzamide, featuring a phenylamino carbonyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
From Benzoyl Chloride and Aniline: One common method involves the reaction of benzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs at room temperature, yielding the desired product after purification.
From Benzoic Acid and Ammonia: Another method involves the reaction of benzoic acid with ammonia or an amine under heating conditions.
Industrial Production Methods
Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Produces halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Protein Binding: Investigated for its ability to bind to proteins and affect their function.
Medicine
Pharmaceuticals: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer treatments.
Industry
Polymer Production: Used as a monomer or additive in the production of specialty polymers.
Dye Manufacturing: Utilized in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved include signal transduction and metabolic pathways, which can be affected by the compound’s binding to key proteins.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, simpler in structure but with similar amide functionality.
4-Methylbenzamide: Similar structure but lacks the phenylamino carbonyl group.
N-Phenylbenzamide: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- is unique due to the presence of both a methyl group and a phenylamino carbonyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
CAS No. |
104825-43-6 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-methyl-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-9-12(10-8-11)14(18)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,18,19) |
InChI Key |
CWGOOPQLUJLPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


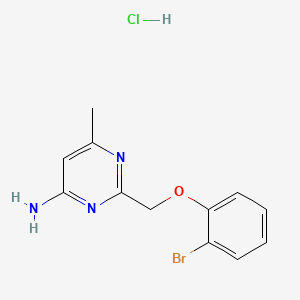


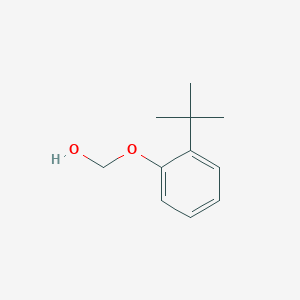
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)



